1-(3-Bromo-4-chlorophenyl)propan-1-one
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(3-bromo-4-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNVRYXURNXFLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716657 | |
| Record name | 1-(3-Bromo-4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261527-19-8 | |
| Record name | 1-(3-Bromo-4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 3 Bromo 4 Chlorophenyl Propan 1 One
Established Synthetic Pathways to Aryl Propan-1-ones
The synthesis of aryl ketones, such as 1-(3-Bromo-4-chlorophenyl)propan-1-one, is fundamentally rooted in classical and modern organic chemistry reactions. Two of the most prominent methods involve electrophilic aromatic substitution and the use of highly reactive organometallic species.
Friedel-Crafts Acylation Approaches
Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings. libretexts.orglibretexts.org The reaction introduces an acyl group (RCO-) onto an aromatic substrate through electrophilic aromatic substitution, typically by reacting an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgyoutube.com
For the direct synthesis of this compound, the theoretical approach would involve the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene (B145985) with propanoyl chloride.
Reaction Scheme:
1-bromo-2-chlorobenzene + propanoyl chloride --(AlCl₃)--> this compound + HCl
The mechanism begins with the reaction between propanoyl chloride and the aluminum chloride catalyst to form a highly electrophilic acylium ion (CH₃CH₂CO⁺). libretexts.org This ion is then attacked by the electron-rich π-system of the benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate (an arenium ion). libretexts.org Finally, deprotonation of the arenium ion by the AlCl₄⁻ complex regenerates the aromatic ring and the AlCl₃ catalyst, yielding the final ketone product. libretexts.org
Approaches via Organometallic Reagents (e.g., Grignard or Organolithium)
Organometallic reagents, particularly Grignard reagents (R-MgX), offer a powerful alternative for forming C-C bonds. pearson.com The synthesis of an aryl ketone can be achieved by reacting an organometallic derivative of an aromatic halide with an acyl chloride. stackexchange.com
To synthesize this compound, one could envision preparing an organomagnesium reagent from 1-bromo-2-chlorobenzene. nih.gov Given the higher reactivity of the C-Br bond compared to the C-Cl bond, the Grignard reagent would likely form at the bromine-substituted position, yielding (2-chlorophenyl)magnesium bromide. However, preparing Grignard reagents from less reactive aryl chlorides can be challenging and may require specific initiators or conditions. google.com
Reaction Scheme:
1-bromo-2-chloro-benzene + Mg --(ether)--> (2-chlorophenyl)magnesium bromide
(2-chlorophenyl)magnesium bromide + propanoyl chloride --> Intermediate Ketone --> Tertiary Alcohol
A significant drawback of using highly reactive Grignard reagents with acyl chlorides is the difficulty in stopping the reaction at the ketone stage. stackexchange.com The initially formed ketone is also susceptible to nucleophilic attack by a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol as the major product. stackexchange.comchegg.com
To circumvent this issue, less reactive organometallic reagents or modified reaction conditions are necessary. For instance, using organocadmium or organocuprate reagents, which are less reactive towards ketones, can favor the formation of the desired ketone. Alternatively, carrying out the reaction at very low temperatures can sometimes help to isolate the ketone before the second addition occurs. rsc.org
Targeted Synthesis of Halogenated Phenyl Ketones
Given the regioselectivity challenges of direct acylation, a more strategic and common approach involves the sequential halogenation of a simpler, pre-formed aryl ketone precursor. This allows for greater control over the final substitution pattern.
Strategies for Regioselective Bromination of 1-(4-chlorophenyl)propan-1-one Derivatives
A highly plausible route to this compound is the electrophilic bromination of 1-(4-chlorophenyl)propan-1-one. In this precursor, the directing effects of the existing substituents work in concert to favor the desired regiochemistry.
The chloro group at C4 is an ortho-, para-director, activating the C3 and C5 positions for electrophilic attack.
The propanoyl group (-COCH₂CH₃) is a deactivating, meta-director, directing incoming electrophiles to the C3 and C5 positions.
Since both groups direct the incoming electrophile to the same positions (C3 and C5), the bromination is expected to be highly regioselective.
Common brominating agents for such transformations include molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-Bromosuccinimide (NBS), which is often used for its milder reaction conditions and higher selectivity. mdpi.com The use of NBS in solvents like acetonitrile (B52724) can lead to highly para-selective bromination with respect to the most activating group. mdpi.comsemanticscholar.org
Table 1: Conditions for Regioselective Bromination
| Precursor | Brominating Agent | Catalyst/Solvent | Key Finding |
|---|---|---|---|
| Anisole | N-Bromosuccinimide (NBS) | Acetonitrile | Highly para-selective bromination was achieved, yielding 1-bromo-4-methoxybenzene with 96% yield. semanticscholar.org |
| Catechol Derivative | N-Bromosuccinimide (NBS) | Acetonitrile / HBF₄ | Regiospecific bromination was accomplished by controlling the reaction temperature, affording the 4-bromo isomer in 100% yield. mdpi.com |
Methodologies for Chlorination of 1-(3-bromophenyl)propan-1-one Derivatives
An alternative two-step synthesis involves the chlorination of 1-(3-bromophenyl)propan-1-one. nih.gov However, the regioselectivity of this reaction is more complex and less favorable than the bromination route described above.
The bromo group at C3 is an ortho-, para-director, directing incoming electrophiles to positions C2, C4, and C6.
The propanoyl group is a meta-director, directing towards C5.
In this scenario, the directing effects of the substituents are not aligned to favor the desired C4 product exclusively. While the bromo group does direct to the C4 position, it also directs to other positions, and the powerful meta-directing effect of the ketone group directs away from C4. This would likely result in a mixture of chlorinated isomers, necessitating careful purification and leading to a lower yield of the target compound, this compound. nih.gov
Electrophilic chlorination is typically carried out using chlorine gas (Cl₂) with a Lewis acid catalyst like FeCl₃ or AlCl₃. vaia.comyoutube.com
Chemo- and Regioselectivity in Synthesis of this compound Precursors and Analogues
The synthesis of specifically substituted molecules like this compound underscores the critical importance of chemo- and regioselectivity.
Regioselectivity refers to the control of the position of chemical bond formation. As discussed, the stepwise halogenation of a ketone precursor is generally superior to the direct Friedel-Crafts acylation of a di-substituted benzene due to more predictable and controllable regiochemical outcomes. The bromination of 1-(4-chlorophenyl)propan-1-one is a prime example of convergent directing effects leading to high regioselectivity. mdpi.com In contrast, the chlorination of 1-(3-bromophenyl)propan-1-one demonstrates how divergent directing effects can complicate a synthetic route. vaia.com
Chemoselectivity involves the preferential reaction of one functional group over another. In the context of organometallic synthesis, the primary chemoselectivity challenge is preventing the secondary reaction of the Grignard reagent with the newly formed ketone to yield a tertiary alcohol. stackexchange.com Achieving this requires careful selection of reagents and reaction conditions, for example, by using less reactive organometallics or low temperatures. rsc.org
Catalytic Systems in the Synthesis of this compound
The efficient synthesis of this compound is highly dependent on the use of catalytic systems that can facilitate carbon-carbon bond formation and other necessary transformations with high selectivity and yield. The primary methods involve transition metal-based catalysts, which are crucial for activating the substrates and guiding the reaction toward the desired product. These catalytic approaches are broadly categorized into coupling reactions for the ketone's construction and hydrogenation methods for subsequent modifications or the generation of synthetic intermediates.
Transition Metal-Catalyzed Coupling Reactions in Propan-1-one Synthesis
The most direct and widely employed method for synthesizing aryl ketones, including this compound, is the Friedel-Crafts acylation. sigmaaldrich.comlibretexts.org This reaction is a classic example of an electrophilic aromatic substitution, where a transition metal halide, acting as a Lewis acid catalyst, is essential for generating the reactive electrophile. masterorganicchemistry.com
In the context of synthesizing this compound, the reaction involves treating 1-bromo-2-chlorobenzene with an acylating agent, typically propanoyl chloride or propanoic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.combyjus.com
The mechanism proceeds via several steps:
Formation of the Electrophile : The Lewis acid catalyst reacts with the acylating agent (e.g., propanoyl chloride) to form a highly electrophilic acylium ion. This ion is resonance-stabilized. sigmaaldrich.combyjus.com
Electrophilic Attack : The electron-rich aromatic ring of 1-bromo-2-chlorobenzene attacks the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate, also known as an arenium ion or sigma complex. libretexts.orgyoutube.com
Deprotonation : A base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and regenerating the Lewis acid catalyst. libretexts.orgbyjus.com
The directing effects of the existing halogen substituents on the benzene ring are critical. Both bromine and chlorine are ortho-, para-directing deactivators. In 1-bromo-2-chlorobenzene, the incoming acyl group is directed to the positions ortho and para to the halogen atoms. The primary site of acylation is position 4 (para to the bromine and meta to the chlorine), leading to the desired product, this compound.
| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |
|---|---|---|---|---|
| 1-Bromo-2-chlorobenzene | Propanoyl chloride | Aluminum chloride (AlCl₃) | This compound | Friedel-Crafts Acylation |
| 1-Bromo-2-chlorobenzene | Propanoic anhydride | Iron(III) chloride (FeCl₃) | This compound | Friedel-Crafts Acylation |
Beyond Friedel-Crafts acylation, other transition metal-catalyzed cross-coupling reactions represent viable, albeit less direct, synthetic routes. researchgate.net Carbonylative coupling reactions, for instance, can introduce a carbonyl group to form aryl ketones. researchgate.net A hypothetical approach could involve a palladium-catalyzed carbonylative Suzuki or Stille coupling of a di-halo-substituted arylboronic acid (or organotin compound) with an appropriate coupling partner in the presence of carbon monoxide. These methods offer alternative pathways, particularly when the functional group tolerance of Friedel-Crafts conditions is a concern. nih.govccspublishing.org.cn
Catalytic Hydrogenation Methods for Ketone Reduction and Intermediate Generation
Catalytic hydrogenation is a versatile reduction method in organic synthesis, performed with hydrogen gas and a metal catalyst. fiveable.meiitm.ac.in In the context of this compound, this technique is primarily relevant for two types of transformations: the reduction of the ketone functional group and the hydrogenolysis of the carbon-halogen bonds to generate synthetic intermediates.
Ketone Reduction
The carbonyl group of this compound can be reduced to a secondary alcohol, yielding 1-(3-bromo-4-chlorophenyl)propan-1-ol. This transformation is a standard hydrogenation reaction. fiveable.me The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the ketone without affecting the aryl halides.
Commonly used heterogeneous catalysts for ketone reduction include:
Palladium on Carbon (Pd/C)
Platinum(IV) Oxide (PtO₂, Adams' catalyst)
Raney Nickel (Ra-Ni)
The reaction is typically carried out in a solvent such as ethanol, methanol, or acetic acid under a pressurized atmosphere of hydrogen. pageplace.de The selectivity of the reaction can be influenced by the catalyst type, solvent, temperature, and pressure. fiveable.me
Intermediate Generation via Hydrogenolysis
Catalytic hydrogenation can also be used to selectively remove the halogen substituents (hydrogenolysis or dehalogenation), which can be a valuable tool for creating new intermediates. The reactivity of carbon-halogen bonds towards hydrogenolysis generally follows the order C-I > C-Br > C-Cl > C-F. organic-chemistry.org
This reactivity difference allows for the potential selective de-bromination of this compound to synthesize 1-(4-chlorophenyl)propan-1-one. This selective reduction is typically achieved using a palladium catalyst (e.g., Pd/C) under neutral or basic conditions. The presence of a base, such as sodium or potassium hydroxide, can promote the hydrogenolysis of the C-Br bond while leaving the more robust C-Cl bond intact. Careful control of reaction time and hydrogen uptake is necessary to prevent further reduction. organic-chemistry.org
| Substrate | Catalyst | Reagent | Primary Product | Transformation Type |
|---|---|---|---|---|
| This compound | PtO₂ or Raney Ni | H₂ | 1-(3-Bromo-4-chlorophenyl)propan-1-ol | Ketone Reduction |
| This compound | Pd/C | H₂ (with base) | 1-(4-Chlorophenyl)propan-1-one | Selective Hydrogenolysis (De-bromination) |
Mechanistic Investigations of Reactions Involving 1 3 Bromo 4 Chlorophenyl Propan 1 One
Detailed Reaction Mechanisms of 1-(3-Bromo-4-chlorophenyl)propan-1-one Formation
The most common and direct method for synthesizing aryl ketones such as this compound is through Friedel-Crafts acylation. sigmaaldrich.comchemguide.co.uk This reaction involves the electrophilic aromatic substitution of a substituted benzene (B151609) with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a strong Lewis acid catalyst. libretexts.orglibretexts.org
For the synthesis of this specific compound, the reaction would proceed between 1-bromo-2-chlorobenzene (B145985) and an acylating agent like propanoyl chloride, with aluminum chloride (AlCl₃) as the catalyst. libretexts.orgmasterorganicchemistry.com
The mechanism unfolds in three primary steps:
Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) reacts with propanoyl chloride to form a highly electrophilic acylium ion. This ion is stabilized by resonance. sigmaaldrich.comyoutube.com
Electrophilic Attack: The π-electrons of the 1-bromo-2-chlorobenzene ring act as a nucleophile, attacking the acylium ion. This attack disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The position of this attack is directed by the existing substituents on the ring. Both bromine and chlorine are ortho-, para-directing groups. However, due to steric hindrance from the bulky bromine atom, the incoming acyl group preferentially adds to the position that is ortho to the bromine and meta to the chlorine, leading to the desired 3-bromo-4-chloro substitution pattern.
Deprotonation: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that bears the new acyl group. libretexts.org This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst. youtube.com
Table 1: Reagents and Conditions for Friedel-Crafts Acylation
| Role | Reagent/Condition | Purpose |
|---|---|---|
| Aromatic Substrate | 1-Bromo-2-chlorobenzene | The benzene ring that undergoes substitution. |
| Acylating Agent | Propanoyl chloride (CH₃CH₂COCl) | Source of the propanoyl group to be added. |
| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid that generates the acylium ion electrophile. masterorganicchemistry.com |
| Solvent | Anhydrous, non-reactive solvent (e.g., CS₂, nitrobenzene) | To dissolve reactants without interfering with the catalyst. |
| Workup | Water | To quench the reaction and decompose the catalyst complex. youtube.com |
Exploration of Electrophilic Aromatic Substitution Pathways on the Phenyl Ring
Further electrophilic substitution on the this compound ring is influenced by the directing effects of the three existing substituents: the bromo group, the chloro group, and the propanoyl group.
Bromo and Chloro Groups: Halogens are deactivating yet ortho-, para-directing. Their deactivating nature stems from their strong inductive electron-withdrawing effect, which reduces the electron density of the ring, making it less reactive towards electrophiles than benzene. masterorganicchemistry.com However, they can donate lone-pair electrons through resonance, which directs incoming electrophiles to the ortho and para positions relative to themselves.
Propanoyl Group: The acyl group (–COCH₂CH₃) is a powerful deactivating and meta-directing group. ncert.nic.in Its deactivating nature arises from both a strong inductive effect and a resonance effect, which pull significant electron density from the aromatic ring. This makes the ortho and para positions particularly electron-poor, thus directing incoming electrophiles to the meta position.
When considering a new substitution, the directing effects of all three groups must be assessed. The most powerful activating group typically controls the position of substitution. In this case, all substituents are deactivating. wpmucdn.com The final regiochemical outcome will be a balance between the competing directing effects and steric hindrance. The positions ortho and para to the halogens are also the positions ortho and para to the acyl group, which are strongly deactivated. Therefore, the most likely position for a new electrophile to attack is the carbon atom that is meta to the propanoyl group and ortho to the chlorine atom (position 5).
Table 2: Directing Effects of Substituents on the Phenyl Ring
| Substituent Group | Position on Ring | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |
|---|---|---|---|---|---|
| Bromo (–Br) | 3 | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |
| Chloro (–Cl) | 4 | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |
| Propanoyl (–COR) | 1 | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating | Meta docsity.com |
Nucleophilic Addition and Substitution Reactions at the Carbonyl Center
The carbonyl group (C=O) is the primary site for nucleophilic reactions in this compound. The polarity of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. numberanalytics.com This reaction, known as nucleophilic addition, is characteristic of both aldehydes and ketones. ncert.nic.inlabster.com
The general mechanism proceeds in two stages:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond. This results in the formation of a tetrahedral alkoxide intermediate, changing the hybridization of the carbon from sp² to sp³. libretexts.orgmasterorganicchemistry.com
Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated, typically by adding a weak acid during workup, to yield an alcohol. libretexts.org
Aldehydes are generally more reactive than ketones in nucleophilic additions due to both electronic and steric reasons. ncert.nic.inyoutube.com Ketones, like the title compound, have two carbon substituents on the carbonyl carbon, which are more sterically hindering and more electron-donating (stabilizing the partial positive charge on the carbon) than the single hydrogen in an aldehyde. libretexts.org However, the strong electron-withdrawing effects of the bromo and chloro substituents on the phenyl ring can enhance the electrophilicity of the carbonyl carbon in this compound, making it more reactive than a non-halogenated propiophenone (B1677668). masterorganicchemistry.com
Table 3: Examples of Nucleophilic Addition Reactions at the Carbonyl Center
| Reaction Type | Nucleophile | Reagent(s) | Product Type |
|---|---|---|---|
| Reduction | Hydride (H⁻) | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Grignard Reaction | Organometallic (R⁻) | R-MgBr, then H₃O⁺ | Tertiary Alcohol labster.com |
| Cyanohydrin Formation | Cyanide (CN⁻) | NaCN, H⁺ | Cyanohydrin ncert.nic.inlibretexts.org |
| Wittig Reaction | Ylide (⁻PPh₃⁺-C⁻R₂) | R₂C=PPh₃ | Alkene |
Mechanistic Aspects of Halogen Exchange or Derivatization on the Phenyl Moiety
Modifying the halogen substituents on the aromatic ring of this compound typically requires specific and often harsh reaction conditions. Aryl halides are generally unreactive towards classical nucleophilic substitution (Sₙ1 and Sₙ2) mechanisms. nih.gov However, several other mechanistic pathways exist for halogen exchange.
Nucleophilic Aromatic Substitution (SₙAr): This mechanism is generally inefficient for unactivated aryl halides like the one . It requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which is not the optimal arrangement in this molecule.
Metal-Mediated Halogen Exchange: This is a more viable approach for exchanging halogens on an aromatic ring. science.gov Reactions like the aromatic Finkelstein reaction can be used to convert aryl bromides or chlorides to aryl iodides. nih.gov These transformations are often catalyzed by transition metals such as nickel or iron. The mechanisms can be complex, potentially involving:
Oxidative Addition-Reductive Elimination: The metal catalyst inserts into the carbon-halogen bond (oxidative addition), followed by an exchange of the halide ligand and subsequent expulsion of the new aryl halide (reductive elimination). nih.gov
Radical Pathways: Some metal-catalyzed reactions may proceed through radical intermediates, where a radical ipso-substitution occurs at the halogen-bearing carbon. acs.orgfrontiersin.org
Benzyne (B1209423) Mechanism: Under extremely strong basic conditions (e.g., NaNH₂), an elimination-addition reaction can occur via a highly reactive benzyne intermediate. This pathway is less common for derivatization and can lead to a mixture of regioisomers.
Table 4: Mechanistic Pathways for Aryl Halogen Derivatization
| Mechanism | Reagents/Catalysts | Key Intermediate | Applicability Notes |
|---|---|---|---|
| Metal-Catalyzed Exchange | NiBr₂, Fe(acac)₃, CuI nih.govfrontiersin.org | Organometallic complex | Most versatile method for aryl halides. |
| Radical Ipso-Substitution | Radical initiators, light | Aryl radical | Can be initiated photochemically or with specific catalysts. frontiersin.org |
| Benzyne Formation | NaNH₂, t-BuOK | Aryne | Requires very strong base and high temperatures; often gives isomer mixtures. |
Advanced Spectroscopic and Structural Elucidation of 1 3 Bromo 4 Chlorophenyl Propan 1 One
Vibrational Spectroscopy Analysis (FT-IR and FT-Raman)
No specific experimental FT-IR or FT-Raman spectra for 1-(3-Bromo-4-chlorophenyl)propan-1-one, complete with peak assignments and conformational analysis, have been found in the surveyed literature. While theoretical predictions can be made based on the functional groups present (a substituted aromatic ring, a ketone, and an alkyl chain), the generation of a detailed and accurate assignment of characteristic stretching and bending modes, as well as a conformational analysis based on vibrational frequencies, requires experimental data.
Advanced Nuclear Magnetic Resonance (NMR) Studies
Similarly, there is a lack of published data from advanced NMR studies for this specific compound.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation
Although 2D NMR techniques are powerful tools for unambiguous structural confirmation, no studies detailing the COSY, HSQC, or HMBC correlations for this compound have been located. Such data would be essential for the precise assignment of proton and carbon signals, confirming the connectivity of the molecule.
Solid-State NMR for Polymorphic Studies or Intermolecular Interactions
Research on the solid-state NMR of this compound, which would provide insights into its crystalline forms (polymorphism) and intermolecular interactions in the solid state, appears to be unpublished.
Mass Spectrometry Techniques Beyond Basic Identification
Advanced mass spectrometry studies that go beyond simple molecular weight confirmation to detail the fragmentation pathways of this compound are also not available in the reviewed sources. A detailed analysis of fragmentation patterns would offer further confirmation of the compound's structure.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides an experimentally measured mass that can be compared to a theoretically calculated mass, confirming its molecular formula, C₉H₈BrClO.
The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O). The presence of bromine and chlorine atoms, which have significant naturally occurring isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic pattern in the mass spectrum. The molecular ion region will exhibit a cluster of peaks corresponding to the different isotopic combinations ([M], [M+2], [M+4]), with predictable relative abundances. This unique pattern is a powerful diagnostic feature for confirming the presence and number of bromine and chlorine atoms in the molecule.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₈BrClO |
| Theoretical Monoisotopic Mass | 245.94471 Da |
| Major Isotope Contributions | ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O |
The precise mass measurement from an HRMS experiment would be expected to align with the theoretical value within a few parts per million (ppm), providing unambiguous confirmation of the elemental formula and distinguishing it from other potential isomers or compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is employed to investigate the structural components of the molecule by inducing fragmentation of a selected precursor ion (the molecular ion, [M]⁺˙) and analyzing the resulting product ions. The fragmentation pattern of this compound is dictated by the weakest bonds and the stability of the resulting fragments. For ketones, characteristic fragmentation pathways include alpha-cleavage and McLafferty rearrangements. libretexts.org
Alpha-Cleavage: The most probable fragmentation mechanism for this compound is the alpha-cleavage on either side of the carbonyl group.
Loss of the ethyl group ([M-29]⁺): Cleavage of the bond between the carbonyl carbon and the adjacent ethyl group results in the loss of an ethyl radical (•CH₂CH₃). This yields a stable acylium ion containing the bromochlorophenyl ring. This fragment is expected to be a prominent peak in the spectrum.
Loss of the bromochlorophenyl group ([M-190]⁺): Cleavage of the bond between the carbonyl carbon and the aromatic ring would lead to the loss of the 3-bromo-4-chlorophenyl radical. The resulting propanoyl cation ([CH₃CH₂CO]⁺) would appear at m/z 57.
McLafferty Rearrangement: The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. libretexts.org In this compound, the propanoyl chain lacks a γ-hydrogen, making a classic McLafferty rearrangement impossible.
Other potential fragmentations include the cleavage of the C-Br and C-Cl bonds, although these are generally less favored than alpha-cleavage in ketones. The resulting fragmentation pattern provides a structural fingerprint of the molecule.
Table 2: Predicted Major Fragments for this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss | Fragmentation Pathway |
| 246/248/250 | 217/219/221 | C₂H₅• | Alpha-cleavage |
| 246/248/250 | 189/191 | C₂H₅CO• | Cleavage at carbonyl-aryl bond |
| 246/248/250 | 57 | C₇H₄BrCl• | Alpha-cleavage |
Note: The m/z values are represented as nominal masses and will appear as isotopic clusters due to Br and Cl.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides insights into the conjugated systems within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the molecule's chromophores. The primary chromophore is the 3-bromo-4-chlorobenzoyl system, where the aromatic ring is conjugated with the carbonyl group.
While specific experimental data for this exact compound is not widely published, data from analogous compounds like 1-(4-chlorophenyl)propan-1-one can provide a reference. For 1-(4-chlorophenyl)propan-1-one, absorption maxima are observed, which correspond to specific electronic transitions. nist.gov The introduction of a bromine atom at the meta position relative to the propanoyl group is expected to subtly modify the absorption profile.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic ketones are known to have low fluorescence quantum yields at room temperature due to efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). Therefore, this compound is expected to be a weak fluorophore.
Analysis of Electronic Transitions and Conjugation Effects
The UV-Vis absorption spectrum of this compound is dominated by two main types of electronic transitions associated with the benzoyl chromophore:
π → π* Transitions: These are high-energy, high-intensity absorptions typically occurring at shorter wavelengths (below 280 nm). They involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene (B151609) ring and the carbonyl group.
n → π* Transitions: This is a lower-energy, lower-intensity absorption that appears at longer wavelengths (typically >300 nm). It involves the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. This transition is formally forbidden by symmetry rules, which accounts for its weak intensity.
The conjugation between the aromatic ring and the carbonyl group lowers the energy of the π* orbital, resulting in a bathochromic (red) shift of the π → π* transition compared to an unconjugated benzene ring.
The halogen substituents (Br and Cl) also influence the spectrum. As auxochromes, their lone-pair electrons can interact with the π-system of the ring, and their electronegativity can have an inductive effect. These effects can cause shifts in the λmax values and changes in the molar absorptivity (ε) of the absorption bands. The bromine atom at position 3 and the chlorine atom at position 4 will collectively influence the electronic distribution and, consequently, the energy of the electronic transitions.
Table 3: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Region (λmax) | Relative Intensity (ε) |
| π → π | ~250-270 nm | High |
| n → π | ~310-330 nm | Low |
Note: These are estimated values based on the analysis of similar aromatic ketones. nist.govnist.gov
Computational and Theoretical Chemistry Studies of 1 3 Bromo 4 Chlorophenyl Propan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools in modern chemistry for investigating the molecular structure, reactivity, and properties of compounds. These in silico methods allow for the prediction of various chemical phenomena, providing insights that can be difficult to obtain through experimental means alone. For a molecule like 1-(3-bromo-4-chlorophenyl)propan-1-one, these calculations can elucidate the influence of the bromo and chloro substituents on the phenylpropanone framework.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of computational cost and accuracy. researchgate.net It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. For this, a functional, such as B3LYP, is combined with a basis set (e.g., 6-311G**) to approximate the electron correlation and exchange energies. mdpi.comnih.gov
In a typical study, the initial coordinates of the atoms of this compound would be used to perform a geometry optimization. The resulting bond lengths, bond angles, and dihedral angles would provide a precise model of the molecule's structure. For instance, in studies of similar molecules like 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, DFT calculations have been shown to reproduce experimental structural parameters with good accuracy. mdpi.comnih.gov The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a direct output of these calculations.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is crucial for understanding chemical bonding and reactivity. The analysis of the frontier molecular orbitals is a key component of computational studies.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. kpru.ac.th A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive. For a related compound, 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone, the HOMO-LUMO gap was calculated to be 3.6725 eV. iucr.org
Table 1: Representative Frontier Molecular Orbital Data for an Analogous Phenyl Ketone Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.523 |
| LUMO Energy | -2.434 |
| HOMO-LUMO Gap | 4.089 |
This interactive table contains representative data from a DFT study on a substituted phenyl ethanone, illustrating typical values obtained from such calculations. kpru.ac.th
Frontier Molecular Orbital Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory uses the properties of the HOMO and LUMO to predict the outcome of chemical reactions. The spatial distribution of the HOMO and LUMO in this compound would reveal the likely sites for nucleophilic and electrophilic attack.
Typically, in aromatic ketones, the HOMO is distributed over the phenyl ring and the lone pairs of the halogen and oxygen atoms, while the LUMO is often localized on the carbonyl group and the aromatic ring. This suggests that electrophilic substitution reactions would likely occur on the phenyl ring at positions dictated by the electron-donating or -withdrawing nature of the substituents. Nucleophilic attack, on the other hand, would be predicted to occur at the carbonyl carbon, which is a common reaction pathway for ketones.
Topological and Electrostatic Potential Analysis
Beyond orbital analysis, the distribution of electron density can be further analyzed to understand the chemical nature of a molecule. Molecular Electrostatic Potential (MEP) mapping is a valuable tool for this purpose. An MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying electron density.
Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow regions represent areas with near-zero potential.
Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Studies
Reduced Density Gradient (RDG) analysis is a computational method used to visualize and understand non-covalent interactions within and between molecules. It is based on the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, it is possible to identify and characterize different types of interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. The resulting visualization typically uses a color scale to differentiate these interactions.
The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of a molecule. It is a powerful tool for revealing the electronic structure, identifying chemical bonds, lone pairs, and the shell structure of atoms. ELF values range from 0 to 1, where high values (close to 1) indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. This map provides crucial information about the charge distribution and allows for the prediction of reactive sites. Regions of negative electrostatic potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. Intermediate potential regions are often colored in green.
Conceptual Density Functional Theory (CDFT) Applications
Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical concepts such as electronegativity and hardness from the principles of density functional theory. These descriptors are valuable for predicting the reactivity of chemical systems.
Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)
Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule is less reactive.
Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
| Global Reactivity Descriptor | Definition |
| Hardness (η) | Resistance to deformation of the electron cloud. |
| Electronegativity (χ) | The ability to attract electrons. |
| Electrophilicity Index (ω) | The ability to accept electrons. |
Local Reactivity Descriptors (e.g., Fukui Functions, Parr Functions)
Local reactivity descriptors provide information about the reactivity of specific sites within a molecule.
Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point in space when the total number of electrons in the molecule changes. They are used to identify the most electrophilic and nucleophilic sites in a molecule. The Fukui function for nucleophilic attack (f+(r)) points to sites susceptible to attack by nucleophiles, while the function for electrophilic attack (f-(r)) indicates sites prone to attack by electrophiles.
Parr Functions: The Parr function is a local reactivity descriptor that is particularly useful for predicting the sites for pericyclic reactions.
| Local Reactivity Descriptor | Application |
| Fukui Functions | Identifies specific atomic sites for nucleophilic and electrophilic attack. |
| Parr Functions | Predicts the regioselectivity of certain chemical reactions. |
Spectroscopic Property Predictions from Computational Models
Computational models can be used to predict various spectroscopic properties of molecules, providing valuable insights that complement experimental data.
Computational NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. rsc.org Computational methods, particularly DFT, have become indispensable for predicting ¹H and ¹³C NMR chemical shifts and coupling constants, often achieving accuracy comparable to experimental measurements. rsc.orgnyu.edu These predictions aid in the assignment of complex spectra and can help validate proposed molecular structures. youtube.com
For this compound, a full computational analysis would involve geometry optimization of the molecule's most stable conformer(s), followed by the calculation of NMR parameters, typically using the Gauge-Including Atomic Orbital (GIAO) method. nih.govnyu.edu The accuracy of these predictions is dependent on the chosen functional and basis set. nih.gov
Predicted ¹H and ¹³C Chemical Shifts:
While a specific computational dataset for this compound is not available, we can infer the expected trends based on the principles of substituent effects on aromatic systems. The parent molecule, propiophenone (B1677668), serves as a useful reference. The protons and carbons of the phenyl ring in propiophenone have well-established chemical shifts. The introduction of electron-withdrawing halogen substituents, such as bromine and chlorine, is known to deshield the aromatic protons and carbons, causing their signals to appear at a higher chemical shift (downfield). youtube.com
The bromine atom at position 3 and the chlorine atom at position 4 would exert both inductive and resonance effects, altering the electron density distribution across the aromatic ring. libretexts.org The inductive effect of the halogens would withdraw electron density, deshielding the nearby nuclei. youtube.com The resonance effect, where the lone pairs of the halogens can donate electron density to the ring, would have a shielding effect, particularly at the ortho and para positions relative to the halogen. libretexts.org However, for halogens, the inductive effect generally dominates. libretexts.org
The propanone side chain's protons and carbons would also be influenced, though to a lesser extent than the aromatic ring. The carbonyl group is strongly electron-withdrawing and will significantly deshield the adjacent methylene (B1212753) protons and the carbonyl carbon itself.
A hypothetical data table of predicted chemical shifts, based on general principles and comparison to similar structures, is presented below. It is important to note that these are estimated values and would require a specific DFT calculation for accurate prediction.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~198-202 | - |
| Methylene Carbon (-CH₂-) | ~30-35 | ~2.9-3.2 (quartet) |
| Methyl Carbon (-CH₃) | ~8-12 | ~1.1-1.3 (triplet) |
| Aromatic C-1 (C-C=O) | ~135-139 | - |
| Aromatic C-2 | ~128-132 | ~7.8-8.1 (doublet) |
| Aromatic C-3 (C-Br) | ~120-124 | - |
| Aromatic C-4 (C-Cl) | ~130-134 | - |
| Aromatic C-5 | ~127-131 | ~7.4-7.7 (doublet of doublets) |
| Aromatic C-6 | ~129-133 | ~7.6-7.9 (doublet) |
Spin-Spin Coupling Constants:
Spin-spin coupling constants (J-couplings) provide valuable information about the connectivity of atoms in a molecule. For the aromatic part of this compound, the coupling between adjacent protons (³JHH) is typically in the range of 7-9 Hz for ortho coupling, 2-3 Hz for meta coupling, and <1 Hz for para coupling. The ethyl group of the propanone side chain would exhibit a characteristic ³JHH coupling between the methylene and methyl protons, typically around 7-8 Hz, resulting in the quartet and triplet patterns observed in the ¹H NMR spectrum. youtube.com DFT calculations can also predict these coupling constants with reasonable accuracy.
Simulated UV-Vis Spectra and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. mdpi.com Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to simulate UV-Vis spectra by calculating the energies of vertical electronic excitations and their corresponding oscillator strengths. mdpi.comnih.govyoutube.com These calculations can help assign the absorption bands observed in experimental spectra to specific electronic transitions, such as n→π* and π→π*. rsc.org
For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the aromatic chromophore and the carbonyl group. The propiophenone scaffold typically shows two main absorption bands: a strong band at shorter wavelengths corresponding to a π→π* transition of the benzene (B151609) ring, and a weaker band at longer wavelengths attributed to the n→π* transition of the carbonyl group.
The presence of bromine and chlorine substituents on the aromatic ring is expected to cause a bathochromic (red) shift of the π→π* transition. This is due to the extension of the conjugated system by the lone pairs of the halogens, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO gap. researchgate.net
A TD-DFT calculation would provide a list of excited states, their excitation energies (which can be converted to wavelengths), and their oscillator strengths (which relate to the intensity of the absorption).
A hypothetical table of predicted electronic transitions is presented below.
| Transition Type | Predicted λmax (nm) | Key Molecular Orbitals Involved |
| π → π | ~250-270 | HOMO → LUMO |
| n → π | ~320-340 | HOMO-1 → LUMO |
The HOMO is likely to have significant contributions from the π-system of the aromatic ring and the lone pairs of the halogen atoms, while the LUMO is expected to be a π* orbital primarily localized on the carbonyl group and the aromatic ring. The n→π* transition would involve the non-bonding lone pair electrons of the carbonyl oxygen. The accuracy of TD-DFT predictions can be influenced by factors such as the choice of functional, the basis set, and the inclusion of solvent effects. nih.govresearchgate.net
Chemical Reactivity and Derivatization Pathways of 1 3 Bromo 4 Chlorophenyl Propan 1 One
Reactions at the Carbonyl Group
The carbonyl group in 1-(3-bromo-4-chlorophenyl)propan-1-one is a primary site for nucleophilic attack and condensation reactions, and it also influences the reactivity of the adjacent α-carbon.
Reduction to Alcohols
The ketone functionality can be readily reduced to a secondary alcohol, yielding 1-(3-bromo-4-chlorophenyl)propan-1-ol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. For instance, the resulting alcohol can be a precursor to amino alcohols, such as 3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol, through subsequent functional group manipulations.
Common reducing agents for this conversion include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the selectivity and reaction conditions. Biocatalytic reductions, employing enzymes or microorganisms, offer a stereoselective alternative for producing chiral alcohols. While specific studies on this compound are limited, research on analogous α-haloacetophenones has demonstrated the efficacy of yeast strains like Rhodotorula rubra in yielding (R)-halohydrins with high enantiomeric excess.
Table 1: Representative Conditions for the Reduction of Propiophenone (B1677668) Derivatives
| Reducing Agent | Solvent | Temperature (°C) | Product | Notes |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 - 25 | Secondary Alcohol | Mild conditions, good yield. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 0 - 35 | Secondary Alcohol | More powerful reducing agent, requires anhydrous conditions. |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol | 25 - 50 | Secondary Alcohol | Can also lead to dehalogenation under harsh conditions. |
This table presents typical conditions for the reduction of substituted propiophenones and may be applicable to this compound.
Condensation Reactions
The carbonyl group of this compound can participate in various condensation reactions. A notable example is the Claisen-Schmidt condensation, where the ketone reacts with an aldehyde in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone. This reaction is a cornerstone in the synthesis of flavonoids and other biologically active compounds.
Given that this compound possesses α-hydrogens, it can also undergo self-condensation or react with other ketones in an Aldol (B89426) condensation. These reactions lead to the formation of β-hydroxy ketones, which can subsequently dehydrate to yield α,β-unsaturated ketones. The reaction conditions, particularly the choice of base and solvent, are critical in controlling the outcome of these reactions.
Enolization and Reactions of the α-Carbon
The presence of α-hydrogens on the carbon atom adjacent to the carbonyl group allows for the formation of an enol or enolate intermediate under acidic or basic conditions, respectively. This enolate is a key intermediate in several important reactions, including α-halogenation.
A study on the α-bromination of the structurally similar 3'-chloropropiophenone provides valuable insights. This reaction can be achieved using bromine (Br₂) in a suitable solvent. Flow chemistry systems have been shown to be effective, with a reaction of 3'-chloropropiophenone and bromine in dichloromethane (B109758) at 44°C with a 10-minute residence time demonstrating the feasibility of this transformation. It is important to carefully control the stoichiometry of the halogenating agent to prevent side reactions such as di-bromination.
Table 2: Conditions for α-Bromination of 3'-Chloropropiophenone
| Brominating Agent | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) |
| Bromine (Br₂) | Dichloromethane | 44 | 10 | - |
| Bromine (Br₂) | - | 60 | 30 | 92 |
| Bromine (Br₂) | - | 80 | 30 | 75 |
Data from a study on the synthesis of a bupropion intermediate, demonstrating the feasibility of α-bromination on a closely related substrate.
Transformations Involving the Aryl Halides
The 3-bromo-4-chlorophenyl moiety of the molecule is amenable to a range of transformations that are characteristic of aryl halides, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > OTf > Cl, which suggests that the C-Br bond in this compound will be more reactive than the C-Cl bond. This chemoselectivity allows for the selective substitution at the 3-position.
Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for forming biaryl compounds.
Heck Reaction: In the Heck reaction, the aryl halide is coupled with an alkene. wikipedia.org This reaction is particularly useful for the synthesis of substituted styrenes and other vinylarenes.
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, providing a direct route to aryl-substituted alkynes. wikipedia.org
By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively activate the C-Br bond while leaving the C-Cl bond intact.
Table 3: Representative Conditions for Selective Cross-Coupling of Aryl Bromides
| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent |
| Suzuki | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O |
| Heck | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N/CuI | THF |
This table illustrates typical conditions for cross-coupling reactions on aryl bromides. The selectivity for the C-Br bond over the C-Cl bond in this compound would be expected under these or similar conditions.
Nucleophilic Aromatic Substitution on the Halogenated Phenyl Ring
Nucleophilic aromatic substitution (SNA) on the 3-bromo-4-chlorophenyl ring is generally challenging due to the electron-rich nature of the aromatic ring. However, the presence of the electron-withdrawing propiophenone group can facilitate this reaction, particularly at positions ortho and para to it. In this case, the bromine at the 3-position is meta to the ketone, while the chlorine at the 4-position is para. Therefore, the C-Cl bond is more activated towards nucleophilic attack.
For a successful SNA reaction, a strong nucleophile and often harsh reaction conditions (high temperature and pressure) are required. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. libretexts.org The relative leaving group ability in SNA reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in cross-coupling reactions. This difference in reactivity further allows for selective functionalization of the di-halogenated ring.
Directed Ortho-Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgchem-station.com This reaction typically involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching with an electrophile. wikipedia.org In the case of this compound, the ketone group, after in-situ protection (for instance, as a hemiaminal), could potentially act as a directing group. However, the presence of halogen atoms complicates this, as halogen-metal exchange is a competing and often faster reaction.
The relative directing ability and the potential for competing reactions are crucial considerations. The chloro and bromo substituents themselves are weak directing groups. The order of reactivity for halogen-metal exchange is typically I > Br > Cl. Therefore, treatment with an organolithium reagent would likely lead to lithium-bromine exchange at the 3-position rather than ortho-metalation directed by the propanone group.
To achieve directed ortho-metalation, specific conditions would be necessary to favor deprotonation over halogen-metal exchange. This might involve the use of sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), at low temperatures. These bases are less prone to halogen-metal exchange. If successful, the resulting ortho-lithiated species could be trapped with various electrophiles to introduce a range of functional groups at the 2-position of the phenyl ring.
Table 1: Potential Electrophiles for Quenching in Directed Ortho-Metalation
| Electrophile | Functional Group Introduced |
| D2O | Deuterium |
| DMF | Aldehyde (-CHO) |
| CO2 | Carboxylic Acid (-COOH) |
| I2 | Iodine (-I) |
| R-X (e.g., CH3I) | Alkyl (-R) |
| R-CHO | Hydroxyalkyl (-CH(OH)R) |
| Me3SiCl | Trimethylsilyl (-SiMe3) |
It is important to note that without experimental data, this remains a theoretical pathway. The interplay between the directing effect of the protected ketone and the inherent reactivity of the C-Br and C-Cl bonds would need to be carefully investigated.
Cyclization Reactions and Annulation Strategies Utilizing this compound
The structure of this compound is amenable to various cyclization and annulation strategies to construct heterocyclic and carbocyclic ring systems. These reactions often involve the ketone functionality and the ortho-halogen substituent.
One potential pathway is through palladium-catalyzed intramolecular cyclization. For instance, if the alpha-position of the ketone is functionalized with a suitable nucleophile, such as an amine or an enolate, an intramolecular Heck-type reaction could be envisioned to form a five or six-membered ring.
Another approach involves the reaction of the ketone with a binucleophile, which could then undergo a subsequent cyclization involving one of the halogen atoms. For example, reaction with hydrazine or a substituted hydrazine could form a hydrazone. Subsequent intramolecular nucleophilic aromatic substitution of the bromine or chlorine (with bromine being more labile) could lead to the formation of a cinnoline or related heterocyclic system.
Furthermore, transition-metal-catalyzed carbocyclization reactions have been reported for o-halophenyl ketones with alkynes to form indenol derivatives. acs.orgcolab.ws While this compound is a meta- and para-substituted halophenyl ketone, similar principles could potentially be applied under specific catalytic conditions to achieve annulation, although the regioselectivity would be a significant challenge.
Formation of Related Compounds and Analogues
The functional handles on this compound allow for the synthesis of a variety of related compounds and analogues.
Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol, 1-(3-bromo-4-chlorophenyl)propan-1-ol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This alcohol can be further derivatized, for example, through esterification or etherification.
Reactions at the α-Position: The protons on the carbon atom alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. For instance, α-bromination can be achieved using reagents like N-bromosuccinimide (NBS), which is a common transformation for acetophenone derivatives. nih.gov Alkylation at the α-position is also possible by treating the enolate with an alkyl halide.
Cross-Coupling Reactions: The bromo and chloro substituents on the aromatic ring are sites for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive in these reactions than the carbon-chlorine bond. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 3-position. This allows for the synthesis of a wide array of biaryl compounds, alkynylated derivatives, and arylamines.
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |
| Suzuki Coupling | Organoboron Reagent | C-C | Biaryl propanones |
| Stille Coupling | Organotin Reagent | C-C | Biaryl propanones |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Arylalkynyl propanones |
| Buchwald-Hartwig Amination | Amine | C-N | Arylamino propanones |
| Heck Coupling | Alkene | C-C (sp2) | Arylalkenyl propanones |
These derivatization pathways highlight the potential of this compound as a scaffold for the synthesis of a diverse range of more complex molecules. The selective manipulation of its functional groups can provide access to a variety of analogues with tailored electronic and steric properties.
Role of 1 3 Bromo 4 Chlorophenyl Propan 1 One As a Synthetic Intermediate
Utility in the Synthesis of Non-Aromatic and Heterocyclic Systems
The presence of both an electrophilic carbonyl carbon and a carbon atom bearing a good leaving group (bromide) makes 1-(3-bromo-4-chlorophenyl)propan-1-one an excellent precursor for the synthesis of various heterocyclic compounds. Established synthetic protocols for α-haloketones can be applied to this specific molecule for the construction of important five-membered heterocycles.
One of the most prominent applications of α-haloketones is in the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide to yield a thiazole ring. While specific literature examples detailing the use of this compound in this reaction are not extensively documented, the general applicability of the Hantzsch synthesis suggests its potential for producing thiazole derivatives bearing the 3-bromo-4-chlorophenyl substituent. Such a reaction would proceed by the initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.
Similarly, this compound is a potential substrate for the Paal-Knorr pyrrole synthesis . This method typically involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. This compound can be converted into a 1,4-dicarbonyl intermediate through various synthetic routes, which can then undergo cyclization to form a substituted pyrrole.
Furthermore, the synthesis of benzofurans can be achieved through the reaction of α-haloketones with phenols. The reaction of this compound with various substituted phenols, particularly those with electron-donating groups, could proceed via initial O-alkylation followed by an intramolecular cyclization to furnish benzofuran derivatives.
Below is an illustrative table of potential heterocyclic systems that could be synthesized from this compound based on established synthetic methods for α-haloketones.
| Heterocyclic System | General Reactant(s) | Potential Product Structure |
| Thiazole | Thioamide | 2-Substituted-4-(3-bromo-4-chlorophenyl)thiazole |
| Pyrrole | 1,4-Dicarbonyl precursor derived from the starting material, and an amine/ammonia | Substituted pyrrole with a 3-bromo-4-chlorophenyl group |
| Benzofuran | Phenol | 2-Substituted-benzofuran with a 3-bromo-4-chlorophenyl group |
Note: This table presents potential applications based on the known reactivity of the α-haloketone functional group. Specific reaction conditions and yields would require experimental validation.
Application in the Construction of Complex Organic Scaffolds
Beyond the synthesis of simple heterocycles, this compound serves as a key building block for the assembly of more complex and intricate molecular architectures. The ability to introduce the 3-bromo-4-chlorophenyl moiety into a larger molecule is of significant interest in medicinal chemistry and materials science, where halogenated aromatic rings can influence the pharmacokinetic and electronic properties of a compound.
The α-bromo position allows for facile nucleophilic substitution reactions, enabling the connection of this propiophenone (B1677668) derivative to other molecular fragments. This is a fundamental step in the construction of larger, multi-functionalized organic scaffolds. For instance, it can be used in alkylation reactions with a wide range of nucleophiles, including carbanions, amines, and alkoxides, to create new carbon-carbon and carbon-heteroatom bonds.
The development of multicomponent reactions (MCRs) provides a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. While specific MCRs involving this compound are not widely reported, its functional handles make it a suitable candidate for the design of new MCRs. For example, it could potentially participate in reactions involving an amine, a carbonyl compound, and a nucleophile to generate highly substituted and structurally diverse products.
The following table outlines potential strategies for incorporating this compound into larger molecular scaffolds.
| Synthetic Strategy | Key Transformation | Potential Scaffold Feature |
| Nucleophilic Substitution | Reaction at the α-carbon with a nucleophile | Linkage to another molecular fragment via a C-C, C-N, or C-O bond |
| Aldol (B89426) Condensation | Reaction of the enolate (formed by deprotonation at the α'-position) with an aldehyde or ketone | Extension of the carbon chain and introduction of new functional groups |
| Multicomponent Reactions | Participation as one of the components in a one-pot reaction | Rapid assembly of a complex molecule with the embedded 3-bromo-4-chlorophenylpropan-1-one core |
Note: The successful implementation of these strategies would depend on the specific reaction partners and conditions.
Use in the Development of Novel Synthetic Methodologies
The unique combination of functional groups in this compound also makes it a valuable tool for the development of new synthetic methods. The presence of two distinct electrophilic centers (the carbonyl carbon and the α-carbon) and an enolizable proton allows for a rich and varied reactivity profile that can be exploited to forge new chemical bonds and construct novel molecular frameworks.
For example, the development of new catalytic systems for asymmetric synthesis could utilize substrates like this compound to test the enantioselectivity of new catalysts in reactions such as asymmetric alkylations or reductions. The resulting chiral products could be valuable intermediates for the synthesis of biologically active compounds.
Furthermore, the halogen atoms on the phenyl ring provide handles for cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. These powerful carbon-carbon bond-forming reactions could be used to further functionalize the aromatic ring, leading to the synthesis of highly substituted and complex aromatic compounds. This dual reactivity, combining the chemistry of the α-bromoketone with the potential for cross-coupling on the aromatic ring, opens up avenues for the development of novel and efficient synthetic strategies.
Research in the area of synthetic methodology could explore the following aspects of this compound's reactivity:
| Area of Method Development | Potential Application of the Compound | Desired Outcome |
| Asymmetric Catalysis | Substrate for enantioselective reactions | Synthesis of chiral building blocks |
| Transition Metal Catalysis | Substrate for cross-coupling reactions at the bromo- or chloro- positions on the phenyl ring | Development of new methods for the synthesis of polysubstituted aromatic compounds |
| Photoredox Catalysis | Precursor for radical-based transformations | Exploration of novel reaction pathways for functionalization |
Note: These are potential areas of research where this compound could serve as a valuable model system.
Green Chemistry Principles in the Synthesis and Transformation of 1 3 Bromo 4 Chlorophenyl Propan 1 One
Atom Economy and E-Factor Considerations in Synthetic Routes
The most probable and conventional method for synthesizing 1-(3-bromo-4-chlorophenyl)propan-1-one is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene (B145985) with either propanoyl chloride or propanoic anhydride (B1165640), typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).
Atom Economy is a theoretical measure of the efficiency of a chemical reaction, representing the proportion of reactant atoms incorporated into the desired product. For the synthesis of this compound via Friedel-Crafts acylation, the atom economy can be calculated for the two common acylating agents.
E-Factor (Environmental Factor) provides a more practical measure of a process's environmental impact by quantifying the total mass of waste generated per unit mass of product. A lower E-factor signifies a greener process. The E-factor for the synthesis of this compound is significantly influenced by the choice of catalyst, solvent, and the efficiency of the work-up procedure. Traditional Friedel-Crafts acylations are known for their poor E-factors due to the use of stoichiometric amounts of catalyst that are quenched during work-up, and the use of large volumes of solvents.
The following table provides a comparative analysis of the atom economy and estimated E-factors for the synthesis of this compound using different synthetic routes.
| Synthetic Route | Atom Economy (%) | Estimated E-Factor | Key Waste Streams |
| Traditional Friedel-Crafts Acylation with Propanoyl Chloride and AlCl₃ | ~55.3% | 10 - 20 | Aluminum hydroxide/oxide (from quenched AlCl₃), hydrochloric acid, organic solvents (e.g., dichloromethane (B109758), nitrobenzene), and isomeric by-products. |
| Traditional Friedel-Crafts Acylation with Propanoic Anhydride and AlCl₃ | ~64.7% | 8 - 18 | Aluminum hydroxide/oxide, propanoic acid, organic solvents, and isomeric by-products. |
| Greener Friedel-Crafts Acylation with Zeolite Catalyst and Propanoic Anhydride | ~64.7% | 2 - 5 | Propanoic acid, minimal solvent waste (if solvent-free), and isomeric by-products. The catalyst is recyclable. |
Note: The E-factor values are estimates and can vary significantly based on reaction scale, specific conditions, and purification methods.
Solvent Selection and Alternative Reaction Media
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional Friedel-Crafts acylations often employ halogenated solvents like dichloromethane or nitrobenzene, which are associated with significant health and environmental hazards. Green chemistry encourages the use of safer and more benign alternatives.
Water: While generally not suitable for traditional Friedel-Crafts reactions due to the water-sensitivity of the Lewis acid catalysts, the development of water-tolerant catalysts could potentially enable the use of water as a solvent, which would be an ideal green solution.
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. For the synthesis of this compound, the use of chloroaluminate-based ionic liquids, such as [emim]Cl-AlCl₃, could facilitate the reaction. google.com The key advantages of ILs include their negligible vapor pressure, high thermal stability, and the potential for catalyst/solvent recycling. However, challenges remain in product separation and the potential toxicity and biodegradability of some ionic liquids.
Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO₂) is a promising alternative solvent for Friedel-Crafts acylations. SCFs exhibit properties of both liquids and gases, allowing for enhanced mass transfer and potentially higher reaction rates. The use of scCO₂ would eliminate the need for volatile organic compounds (VOCs) and simplify product separation, as the solvent can be removed by depressurization.
Development of Sustainable Catalytic Systems for Synthesis
A major drawback of the traditional Friedel-Crafts acylation is the use of stoichiometric amounts of Lewis acid catalysts like AlCl₃, which are consumed during the reaction and generate large quantities of waste. The development of reusable, catalytic systems is a cornerstone of green chemistry.
Solid Acid Catalysts: Zeolites, such as H-beta, H-ZSM-5, and mordenite, are microporous aluminosilicates that can function as solid acid catalysts for Friedel-Crafts acylations. researchgate.net Their key advantages include:
Reusability: Zeolites can be recovered by simple filtration and reused multiple times, significantly reducing waste.
Shape Selectivity: The well-defined pore structure of zeolites can influence the regioselectivity of the reaction, potentially favoring the formation of the desired this compound isomer and reducing the formation of unwanted by-products.
Reduced Corrosion: Being solid catalysts, they are less corrosive than traditional Lewis acids.
For the acylation of 1-bromo-2-chlorobenzene, a zeolite catalyst would ideally be chosen to favor acylation at the position para to the chlorine atom and meta to the bromine atom.
Reusable Lewis Acids: Research is ongoing to develop Lewis acid catalysts that can be used in catalytic amounts and recycled. This includes supported Lewis acids, where the catalyst is immobilized on a solid support, and water-tolerant Lewis acids that are not deactivated by moisture.
Waste Minimization and By-Product Management
A comprehensive green chemistry approach requires careful consideration of all waste streams and by-products.
By-Product Formation: The Friedel-Crafts acylation of 1-bromo-2-chlorobenzene is expected to produce a mixture of regioisomers. The directing effects of the bromo and chloro substituents will lead to the formation of not only the desired this compound but also other isomers. Effective separation and purification techniques are necessary to isolate the target compound. Ideally, reaction conditions would be optimized to maximize the yield of the desired isomer, thus minimizing by-product formation.
Waste Minimization Strategies:
Catalyst Recycling: As discussed, the use of solid, reusable catalysts like zeolites is a primary strategy for waste reduction.
Solvent Recycling: When solvents are necessary, implementing efficient distillation and recovery processes can minimize solvent consumption and waste.
One-Pot Syntheses: Designing multi-step syntheses to occur in a single reaction vessel without the isolation of intermediates can significantly reduce solvent usage and waste generation.
By-Product Management:
Valorization: Investigating potential applications for the isomeric by-products can turn a waste stream into a valuable resource.
Waste Treatment: For unavoidable waste streams, appropriate treatment methods are essential. Acidic waste from traditional Friedel-Crafts reactions requires neutralization before disposal. A patented method describes the recycling of aluminum resources from Friedel-Crafts reaction waste by concentrating the reaction system, adding a replacement solvent, and then adding water to precipitate aluminum(III) chloride hexahydrate, which can be recovered. google.com
By systematically applying these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact while maintaining chemical efficiency.
Future Research Directions and Outlook for 1 3 Bromo 4 Chlorophenyl Propan 1 One
The study of halogenated organic compounds is a cornerstone of modern chemistry, providing fundamental insights into reactivity and paving the way for the development of novel functional molecules. 1-(3-Bromo-4-chlorophenyl)propan-1-one, a dihalogenated propiophenone (B1677668) derivative, represents a class of molecules whose full potential is yet to be unlocked. Its structure, featuring a reactive ketone, an aromatic ring with distinct electronic properties, and two different halogen atoms (bromine and chlorine), makes it a compelling subject for future research. This article explores prospective research avenues focused on this compound, emphasizing advancements in synthesis, characterization, predictive modeling, and the integration of artificial intelligence.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(3-Bromo-4-chlorophenyl)propan-1-one with high purity?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a bromo- and chloro-substituted benzene derivative and propanoyl chloride. Key steps include:
- Catalyst Optimization : Use Lewis acids like AlCl₃ or FeCl₃ to enhance electrophilic substitution.
- Solvent Selection : Dichloromethane or nitrobenzene improves reaction efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.
Table 1 : Comparative yields under different conditions:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | Dichloromethane | 25 | 78 |
| FeCl₃ | Nitrobenzene | 50 | 65 |
Q. How can researchers resolve contradictions in crystallographic data for halogenated aryl ketones?
- Methodological Answer : Discrepancies in X-ray data (e.g., bond lengths, thermal parameters) may arise from crystal twinning or disordered halogen atoms. Strategies include:
- Software Tools : Use SHELXL (via the WinGX suite) for refinement, leveraging constraints for disordered atoms .
- Data Validation : Cross-check with PLATON or CCDC tools to detect twinning or symmetry issues.
- Temperature Control : Low-temperature (e.g., 100 K) data collection minimizes thermal motion artifacts.
and highlight SHELX applications in resolving structural ambiguities .
Q. What strategies optimize reaction yields in halogenated aryl propanone syntheses?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (Br, Cl) reduce electrophilic reactivity; use excess acyl chloride to compensate.
- Catalytic Systems : Bimetallic catalysts (e.g., AlCl₃/CuCl₂) enhance regioselectivity for para-substitution.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by 15–20%.
Table 2 : Yield optimization for bromo-chloro derivatives:
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional heating | 6 | 65 |
| Microwave | 0.5 | 80 |
Reaction conditions for similar compounds are discussed in and .
Q. How do electronic effects of bromo and chloro substituents influence the reactivity of this compound?
- Methodological Answer :
- Electrophilic Substitution : Bromine (ortho/para-directing) and chlorine (meta-directing) create competing electronic effects. DFT calculations predict preferential substitution at the para position to chlorine.
- Nucleophilic Attack : The carbonyl group’s electrophilicity is enhanced by halogen substituents, favoring nucleophilic additions (e.g., Grignard reactions).
and discuss electronic effects in halogenated ketones .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for halogenated propanones?
- Methodological Answer : Variations may stem from impurities or polymorphism. Mitigation steps:
- Recrystallization : Use solvents like ethanol/water to isolate pure polymorphs.
- DSC Analysis : Differential scanning calorimetry identifies polymorphic transitions.
- Literature Cross-Referencing : Compare data from peer-reviewed journals (e.g., Acta Crystallographica) over vendor catalogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
